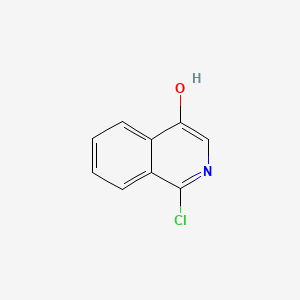

1-Chloroisoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVLGPVFFYUBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401535 | |

| Record name | 1-chloroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-43-4 | |

| Record name | 1-Chloro-4-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloroisoquinolin-4-ol: A Technical Overview of Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-Chloroisoquinolin-4-ol is limited. This document summarizes the existing data and, where specific details for this compound are unavailable, provides information on related compounds and general methodologies as a reference.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry. Its isoquinoline core is a scaffold found in numerous biologically active molecules. This technical guide provides a consolidated overview of its known chemical properties and structure, based on available data.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.6 g/mol | [1] |

| CAS Number | 3336-43-4 | [1] |

| Appearance | Pale pink solid | [1] |

| Melting Point | 184-188 °C | [1] |

| Density | 1.412 g/cm³ (predicted) | [1] |

| InChI | InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | [1] |

| InChIKey | JEVLGPVFFYUBRI-UHFFFAOYSA-N | [1] |

| SMILES | C1(Cl)C2=C(C=CC=C2)C(O)=CN=1 | [1] |

Chemical Structure

The structure of this compound consists of an isoquinoline ring system chlorinated at the 1-position and hydroxylated at the 4-position.

Caption: 2D structure of this compound.

Synthesis

A synthetic route to this compound has been reported starting from 4-hydroxy-2H-isoquinolin-1-one.[2] The reaction involves the use of triethylamine and trichlorophosphate, with the mixture being refluxed for 5 hours to yield the product at 69%.[2]

Caption: Synthesis workflow for this compound.

Experimental Protocol (General Methodology)

A detailed experimental protocol for the synthesis of this compound is not available in the cited literature. A general procedure based on the provided information would involve:

-

Reaction Setup: A solution of 4-hydroxy-2H-isoquinolin-1-one is prepared in a suitable solvent, to which triethylamine and trichlorophosphate are added in a reaction vessel equipped with a condenser.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for 5 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is isolated. Purification is typically achieved through techniques such as recrystallization or column chromatography to yield the final product.

Spectroscopic Data

Biological Activity and Mechanism of Action

While one source suggests that this compound has anti-inflammatory properties and may be used in the treatment of conditions such as osteoarthritis and rheumatoid arthritis, detailed studies on its biological mechanism of action are not available in the peer-reviewed literature.

Isoquinoline alkaloids as a class have been investigated for their anti-inflammatory effects. Some have been shown to inhibit the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses. However, it is crucial to note that this is a general observation for the broader class of compounds and has not been specifically demonstrated for this compound.

Caption: A generalized anti-inflammatory signaling pathway potentially modulated by some isoquinoline alkaloids.

Solubility

Quantitative solubility data for this compound in various solvents are not available. Generally, the solubility of organic compounds is governed by the "like dissolves like" principle. The presence of a hydroxyl group and a nitrogen atom in this compound would suggest some polarity, potentially allowing for solubility in polar organic solvents. However, the aromatic rings contribute to its nonpolar character. Experimental determination of solubility in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol, DMSO, water) is recommended.

Safety Information

According to available safety data, this compound is classified as an irritant.[1]

-

Hazard Codes: Xi[1]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

-

Safety Statements: S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.

Conclusion

This compound is a compound of interest with established basic chemical properties. However, a comprehensive understanding of its spectroscopic characteristics, a detailed and reproducible synthesis protocol, and a well-defined biological mechanism of action require further experimental investigation. The information provided herein serves as a foundation for researchers and professionals in the field of drug discovery and development to guide future studies on this molecule.

References

- 1. 3336-43-4 CAS MSDS (1-CHLORO-4-HYDROXYISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 1-Chloroisoquinolin-4-ol

IUPAC Name: 1-Chloroisoquinolin-4-ol CAS Number: 3336-43-4

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 184-188 °C. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 3336-43-4 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.6 g/mol | [1] |

| Melting Point | 184-188 °C | |

| Appearance | Solid | |

| SMILES String | Oc1cnc(Cl)c2ccccc12 | |

| InChI Key | JEVLGPVFFYUBRI-UHFFFAOYSA-N |

Synthesis of this compound

A key synthetic route to this compound involves the treatment of 4-hydroxyisoquinolin-1(2H)-one with a chlorinating agent. A reported method utilizes phosphoryl chloride (trichlorophosphate) in the presence of triethylamine.[1]

Experimental Protocol: Synthesis from 4-hydroxyisoquinolin-1(2H)-one

The following protocol is based on a literature report for the synthesis of this compound.[1]

Materials:

-

4-hydroxyisoquinolin-1(2H)-one

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

Appropriate solvent (e.g., toluene, acetonitrile)

Procedure:

-

To a solution of 4-hydroxyisoquinolin-1(2H)-one in a suitable anhydrous solvent, add triethylamine.

-

Slowly add phosphoryl chloride to the reaction mixture at a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with ice-water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.

A reported yield for this reaction is 69%.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Data

1-Chloroisoquinoline (CAS: 19493-44-8):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.25-8.31 (m, 2H), 8.08 (d, J= 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[2]

-

Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.[2]

It is anticipated that the ¹H NMR spectrum of this compound would show shifts in the aromatic proton signals due to the presence of the hydroxyl group at the C4 position. The exact peak positions and coupling constants would require experimental determination. Similarly, the mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.

Anticancer Potential

The quinoline and isoquinoline cores are found in various natural and synthetic compounds with demonstrated antitumor properties.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.[3][5] For instance, certain chloroquinoline derivatives have shown cytotoxic activity against various cancer cell lines, with some exhibiting IC₅₀ values in the micromolar range.[4][6]

Kinase Inhibition

The isoquinoline scaffold is also a key feature in many kinase inhibitors.[7][8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[10] The development of small molecule inhibitors targeting specific kinases is a major focus in drug discovery. The 4-anilino-quin(az)oline chemotype, which shares structural similarities with isoquinolines, has been identified as a source of potent kinase inhibitors.[7] Given this precedent, this compound could potentially act as a scaffold for the design of novel kinase inhibitors.

Caption: Potential biological activities of this compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural features suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.

References

- 1. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalkinomics.com [chemicalkinomics.com]

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloroisoquinolin-4-ol, a valuable intermediate in medicinal chemistry and drug development. The document details the primary synthetic pathway, starting from readily available precursors, and includes detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

This compound is a key building block for the synthesis of a variety of biologically active compounds. Its substituted isoquinoline core is a common motif in natural products and pharmaceutical agents. This guide focuses on a reliable and well-documented synthetic route, proceeding through the key intermediate 4-hydroxy-2H-isoquinolin-1-one. The synthesis is presented in two main stages: the formation of the isoquinoline scaffold followed by a targeted chlorination.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound begins with the preparation of homophthalic anhydride from homophthalic acid. The anhydride is then reacted with a nitrogen source, such as ammonia or formamide, to form the key intermediate, 4-hydroxy-2H-isoquinolin-1-one. Subsequent chlorination of this intermediate with a chlorinating agent like phosphorus oxychloride yields the final product, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Homophthalic Anhydride from Homophthalic Acid

This procedure outlines the dehydration of homophthalic acid to form the corresponding anhydride.

Materials:

-

Homophthalic acid

-

Acetic anhydride

Procedure:

-

A mixture of homophthalic acid (1 mole equivalent) and acetic anhydride (1 mole equivalent) is placed in a round-bottomed flask equipped with a reflux condenser.[1]

-

The mixture is heated to reflux for 2 hours.[1]

-

After reflux, the mixture is cooled to approximately 10°C for 30 minutes to allow for the crystallization of the product.[1]

-

The solid homophthalic anhydride is collected by filtration using a Büchner funnel.[1]

-

The collected solid is washed with a small amount of glacial acetic acid and dried to remove residual solvent.[1]

Step 2: Synthesis of 4-Hydroxy-2H-isoquinolin-1-one

This protocol describes the formation of the isoquinoline core from homophthalic anhydride.

Materials:

-

Homophthalic anhydride

-

Formamide or aqueous ammonia

Procedure: Note: A detailed, publicly available, step-by-step protocol for this specific transformation is not readily found in the searched literature. The following is a general procedure based on the known reactivity of anhydrides with nitrogen sources.

-

Homophthalic anhydride (1 mole equivalent) is suspended in an excess of formamide or concentrated aqueous ammonia in a round-bottom flask.

-

The mixture is heated, typically at a temperature between 150-200°C, for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product is precipitated by the addition of water.

-

The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Step 3: Synthesis of this compound

This final step involves the chlorination of the hydroxyl group at the 1-position of the isoquinoline ring.

Materials:

-

4-Hydroxy-2H-isoquinolin-1-one

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

Procedure:

-

In a round-bottom flask, 4-hydroxy-2H-isoquinolin-1-one (1 mole equivalent) is suspended in an excess of phosphorus oxychloride.[2]

-

Triethylamine (1 mole equivalent) is added to the suspension.[2]

-

The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.[2]

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final chlorination step.

| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| 4-Hydroxy-2H-isoquinolin-1-one | Phosphorus oxychloride, Triethylamine | 5 hours | Reflux | 69 | [2] |

Logical Relationships in the Chlorination Step

The chlorination of 4-hydroxy-2H-isoquinolin-1-one with phosphorus oxychloride is a nucleophilic substitution reaction. The hydroxyl group is first converted into a better leaving group by reaction with POCl₃, and then displaced by a chloride ion.

Caption: Key stages of the chlorination reaction.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

1-Chloroisoquinolin-4-ol molecular weight and formula

An In-depth Technical Guide to 1-Chloroisoquinolin-4-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a heterocyclic compound with the molecular formula C9H6ClNO.[1][2][3] It belongs to the isoquinoline class of molecules, which are known for their presence in a variety of biologically active natural products and synthetic compounds.[4][5]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 3336-43-4 | [1] |

| Molecular Formula | C9H6ClNO | [1][2][3] |

| Molecular Weight | 179.6 g/mol | [1][2] |

| Boiling Point | 454.8 °C | [1] |

| Flash Point | 184 °C | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic chemistry methodologies. A plausible synthetic route involves the chlorination of a precursor molecule.[3]

Experimental Protocol: Synthesis of this compound

A potential synthesis method for this compound starts from 4-hydroxy-2H-isoquinolin-1-one.[3] The following protocol is based on a reported synthesis with similar compounds.

Materials:

-

4-hydroxy-2H-isoquinolin-1-one

-

Trichlorophosphate (Phosphorus oxychloride)

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-2H-isoquinolin-1-one in a suitable anhydrous solvent.

-

Add triethylamine to the mixture.

-

Slowly add trichlorophosphate to the reaction mixture under controlled temperature conditions (e.g., an ice bath).

-

After the addition is complete, reflux the mixture for several hours (e.g., 5 hours).[3]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified using column chromatography on silica gel.

Experimental Protocol: Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H-NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons and the hydroxyl group, providing information about the proton environment in the molecule.[6]

-

13C-NMR: The carbon-13 NMR spectrum would confirm the carbon framework of the isoquinoline ring system.[6]

Mass Spectrometry (MS):

-

GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[7][8] The sample is first separated on a GC column and then ionized and detected by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be utilized to assess the purity of the synthesized compound.[9] A suitable column and mobile phase are selected to achieve good separation, and the retention time and peak area are used to determine purity.

Potential Biological Activity

The isoquinoline scaffold is a core component of many natural and synthetic compounds with a wide range of biological activities.[4][5] Derivatives of isoquinoline have been reported to exhibit antitumor, antibacterial, antifungal, and antiviral properties.[4][5] Specifically, some 4-aminoquinoline derivatives have shown cytotoxic effects against cancer cell lines and antibacterial efficacy.[10][11] The presence of a chlorine atom and a hydroxyl group on the this compound structure provides sites for potential interactions with biological targets, such as hydrogen bonding and halogen bonding.[6]

Visualized Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

- 1. This compound | 3336-43-4 | DAA33643 [biosynth.com]

- 2. 3336-43-4 CAS MSDS (1-CHLORO-4-HYDROXYISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]

- 7. env.go.jp [env.go.jp]

- 8. employees.csbsju.edu [employees.csbsju.edu]

- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Biological Activity of 1-Chloroisoquinolin-4-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 1-Chloroisoquinolin-4-ol based on the known pharmacological profiles of structurally related isoquinoline and quinoline derivatives. As of the latest literature review, no specific biological studies, quantitative data, or defined mechanisms of action have been published for this compound itself. The information presented herein is intended to guide future research and is based on scientific extrapolation.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit significant pharmacological properties.[1] Derivatives of isoquinoline and its isomer, quinoline, are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] this compound, a halogenated derivative of the isoquinoline core, is a small molecule whose biological potential remains uncharacterized. However, its structural features—a reactive chloro-group and a hydroxyl moiety on the isoquinoline nucleus—suggest that it may engage with biological targets in a manner similar to other studied compounds in its class. This whitepaper aims to explore the hypothetical biological activities of this compound by examining the established actions of its structural analogs.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of related chlorinated and hydroxylated isoquinoline and quinoline compounds, this compound is predicted to have potential in the following areas:

Anticancer Activity

Numerous quinoline and 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] It is hypothesized that this compound could exert antiproliferative effects through several mechanisms common to this class of compounds.

-

Enzyme Inhibition: A primary mechanism for the anticancer effects of many heterocyclic compounds is the inhibition of kinases, which are crucial regulators of cell signaling pathways. The isoquinoline scaffold is a known pharmacophore for various kinase inhibitors. For instance, certain derivatives have been shown to inhibit kinases involved in cell cycle progression and survival. The presence of a chlorine atom can enhance binding affinity to the ATP-binding pocket of certain kinases.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. This could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent apoptosis.

Antimicrobial Activity

Isoquinoline alkaloids and their synthetic derivatives are well-documented for their activity against a broad range of pathogens, including bacteria and fungi.[4][5] Chlorinated derivatives, in particular, have shown potent antimicrobial effects.[4]

-

Disruption of Cell Wall/Membrane Integrity: The planar aromatic structure of the isoquinoline ring could allow for intercalation into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Inhibition of Nucleic Acid and Protein Synthesis: Some isoquinoline compounds have been proposed to inhibit bacterial DNA gyrase or interfere with protein synthesis, thereby halting replication and growth.[5]

The diagram below illustrates a generalized workflow for screening the potential antimicrobial activity of a novel compound like this compound.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the reported activities of various isoquinoline and quinoline derivatives to provide a contextual framework for its potential potency.

| Compound Class | Specific Derivative(s) | Biological Activity | Quantitative Metric (IC50/MIC) | Reference |

| 4-Aminoquinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity (MDA-MB 468 breast cancer cells) | GI50 = 11.01 µM | [3] |

| Alkynyl Isoquinolines | HSN584 and HSN739 | Antibacterial (MRSA) | MIC = 4-8 µg/mL | [6] |

| Indolizinoquinoline-diones | 9-bromo substituted derivative | Antibacterial (E. coli, S. pyrogens) | MIC = 2 µg/mL | [2] |

| N-methylbenzoindolo[3,2-b]-quinolines | Compound 8 | Antibacterial (Vancomycin-resistant E. faecium) | MIC = 4 µg/mL | [2] |

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following standard experimental methodologies are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value (the concentration of the compound that inhibits 50% of cell growth/viability).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Hypothetical Signaling Pathway

Given the prevalence of kinase inhibition among isoquinoline derivatives, a plausible mechanism of action for this compound in cancer cells could involve the disruption of a key survival signaling pathway, such as the PI3K/Akt pathway.

The following diagram illustrates a hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

While the biological activity of this compound has not been empirically determined, the extensive research on the isoquinoline and quinoline scaffolds provides a strong foundation for predicting its potential as a pharmacologically active agent. Based on the evidence from structurally related compounds, it is reasonable to hypothesize that this compound may possess anticancer and antimicrobial properties.

Future research should focus on the synthesis and in vitro evaluation of this compound to validate these hypotheses. Initial screening should include a broad panel of cancer cell lines and microbial strains. If promising activity is identified, subsequent studies should elucidate the specific mechanism of action, identify molecular targets, and assess its pharmacological profile in preclinical models. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-Chloroisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the heterocyclic building block, 1-Chloroisoquinolin-4-ol (CAS No: 3336-43-4). The information herein is intended to support research and development activities by offering key analytical data and procedural insights for the characterization of this compound. Due to the limited availability of public spectroscopic data, this guide also includes generalized experimental protocols and workflows applicable to the analysis of this and structurally related compounds.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 3336-43-4 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

Spectroscopic Data Summary

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The synthesis of this compound has been reported in the scientific literature, and it is within such publications that detailed characterization data typically resides. Researchers requiring definitive spectra should consult the primary literature, such as the work by Kapatsina, E., et al. in Synthesis (2008).

For the purpose of this guide, the following tables are placeholders that would be populated with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data Solvent, Frequency, and Temperature to be specified.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| e.g., 8.15 | d | e.g., 8.0 | 1H | Ar-H |

| e.g., 7.80 | t | e.g., 7.5 | 1H | Ar-H |

| e.g., 7.65 | t | e.g., 7.5 | 1H | Ar-H |

| e.g., 7.50 | d | e.g., 8.0 | 1H | Ar-H |

| e.g., 7.20 | s | - | 1H | Ar-H |

| e.g., 5.50 | br s | - | 1H | -OH |

Table 2: ¹³C NMR (Carbon NMR) Data Solvent, Frequency, and Temperature to be specified.

| Chemical Shift (δ) ppm | Assignment (Carbon Type) |

| e.g., 155.0 | C-OH |

| e.g., 148.5 | C-Cl |

| e.g., 135.2 | Quaternary C |

| e.g., 130.8 | CH |

| e.g., 128.4 | CH |

| e.g., 125.1 | CH |

| e.g., 122.9 | Quaternary C |

| e.g., 120.5 | CH |

| e.g., 110.3 | CH |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data Sample state (e.g., KBr pellet, thin film) to be specified.

| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment (Functional Group) |

| e.g., 3400-3200 | br, m | O-H stretch |

| e.g., 3100-3000 | w | Aromatic C-H stretch |

| e.g., ~1620 | m | C=N stretch |

| e.g., ~1580 | m | C=C stretch |

| e.g., ~1250 | s | C-O stretch |

| e.g., ~800 | s | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data Ionization method (e.g., ESI, EI) to be specified.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| e.g., 181 | e.g., 33 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| e.g., 179 | e.g., 100 | [M]⁺ (molecular ion, with ³⁵Cl) |

| e.g., 151 | variable | [M-CO]⁺ |

| e.g., 116 | variable | [M-Cl]⁺ or subsequent fragmentation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic heterocyclic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Obtain a carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (typically 0-160 ppm for this compound).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns.

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion).

-

For High-Resolution Mass Spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-Chloroisoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solvent solubility of this compound, as well as its stability profile under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols adapted from standard pharmaceutical development practices for analogous compounds. This guide is intended to equip researchers with the necessary framework to generate reliable and reproducible data for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting solubility and stability studies.

| Property | Value | Reference |

| CAS Number | 3336-43-4 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Appearance | Pale pink solid | [2] |

| Melting Point | 184-188 °C | [2] |

| Boiling Point | 454.8 °C (Predicted) | [1] |

| SMILES | C1(Cl)=C2C(=CC=CC=2)C(O)=CN=1 | [2] |

| InChI | InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections describe standard methods for evaluating the solubility of this compound.

Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

-

Sample Addition: Add an excess amount of this compound to each buffer solution in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

A general workflow for this method is depicted in the following diagram.

Caption: Workflow for Shake-Flask Solubility Determination.

Organic Solvent Solubility

For formulation development, understanding the solubility in common organic solvents is essential. The same shake-flask method described above can be used.

| Solvent | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | High |

| N,N-Dimethylformamide (DMF) | High |

| Methanol | Moderate |

| Ethanol | Moderate |

| Acetonitrile | Low to Moderate |

| Dichloromethane | Low |

| Water | Low |

Note: This table presents predicted solubility based on the general behavior of similar heterocyclic compounds. Experimental verification is required.

Stability Profile

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light, for a defined period.

-

Analysis: Analyze samples at different time intervals by HPLC.

-

Sample Preparation: Expose a solution of this compound to a controlled light source (e.g., ICH option 1 or 2).

-

Control: Maintain a control sample in the dark at the same temperature.

-

Analysis: Analyze both the exposed and control samples by HPLC at appropriate time points.

-

Sample Preparation: Subject the solid form of this compound to dry heat at an elevated temperature (e.g., 80 °C).

-

Analysis: Analyze the sample at various time points by HPLC to assess for degradation.

The logical flow of these stability studies is illustrated below.

References

Predicted Mechanism of Action for 1-Chloroisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a predicted mechanism of action for 1-Chloroisoquinolin-4-ol based on available scientific literature for structurally related compounds. To date, no direct experimental studies elucidating the specific biological activity or mechanism of action of this compound have been identified. The information herein is intended for research and informational purposes only and should be validated by dedicated experimental studies.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1][2] Modifications to the isoquinoline core have led to the development of numerous therapeutic agents with applications ranging from antimicrobial and antifungal to anticancer and anti-inflammatory.[1][3] The subject of this technical guide, this compound, is a synthetic derivative of isoquinoline. While direct biological data for this specific compound is not currently available in the public domain, an analysis of structurally similar molecules, particularly chloroquinolines and other substituted isoquinolines, allows for the formulation of a predicted mechanism of action. This guide synthesizes the existing data on related compounds to propose potential biological targets and cellular pathways that may be modulated by this compound.

Predicted Biological Activities and Mechanistic Pathways

Based on the known biological activities of analogous compounds, this compound is predicted to exhibit anticancer and antimicrobial properties. The proposed mechanisms underlying these activities are detailed below.

Anticancer Activity

The presence of the chloroquinoline moiety suggests that this compound may possess cytotoxic activity against cancer cells. Studies on various chloroquinoline derivatives have demonstrated their potential to induce cell death through multiple mechanisms.

1. Induction of Apoptosis and Cell Cycle Arrest:

Several 7-chloroquinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[4] It is plausible that this compound could act similarly, potentially through the intrinsic or extrinsic apoptotic pathways. This could involve the activation of caspases, disruption of mitochondrial membrane potential, and ultimately, programmed cell death. Furthermore, the compound might interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase, such as G2/M, thereby preventing cell proliferation.[4]

2. Inhibition of Pro-Survival Signaling Pathways:

Hybrid molecules incorporating a chloroquinoline scaffold have been investigated as inhibitors of critical cancer-related signaling pathways. For instance, certain chloroquinoline-benzenesulfonamide hybrids have shown potential as inhibitors of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound, by potentially targeting PI3K or other kinases in this pathway, could disrupt these pro-survival signals and contribute to its anticancer effect.

3. Inhibition of Tubulin Polymerization:

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis. The isoquinoline core of this compound may allow it to bind to tubulin, interfering with microtubule formation and thereby exerting a cytotoxic effect.

Hypothesized Anticancer Signaling Pathway

Caption: Predicted anticancer mechanism of this compound.

Antimicrobial Activity

The isoquinoline nucleus is a common pharmacophore in compounds with a wide range of antimicrobial effects.[5] Therefore, this compound is also predicted to possess antibacterial and/or antifungal properties.

1. Inhibition of Essential Bacterial Enzymes:

Many antimicrobial agents function by inhibiting enzymes that are critical for bacterial survival. For example, some 4-aminoquinoline derivatives have been suggested to target Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA).[6] PBPs are essential for bacterial cell wall synthesis. It is conceivable that this compound could bind to and inhibit the activity of such essential bacterial enzymes, leading to cell death.

2. Disruption of Cell Membrane Integrity:

Certain antimicrobial isoquinoline alkaloids are known to disrupt the integrity of microbial cell membranes. This can lead to the leakage of intracellular components and ultimately cell lysis. The lipophilic nature of the isoquinoline ring system could facilitate its insertion into the lipid bilayer of bacterial or fungal cell membranes, thereby altering membrane fluidity and function.

Hypothesized Antimicrobial Experimental Workflow

Caption: Proposed workflow for investigating antimicrobial activity.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the cytotoxic activities of some related chloroquinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 (Colon) | 1.99 - 4.9 | [4] |

| 7-chloro-(4-thioalkylquinoline) derivatives | U2OS (Osteosarcoma) | 4.95 - 5.81 | [4] |

| Chloroquinoline-benzenesulfonamide hybrids | Various | 0.31 - 2.69 | [7] |

Proposed Experimental Protocols

To validate the predicted mechanisms of action for this compound, the following experimental protocols are recommended:

1. Anticancer Activity Evaluation:

-

Cell Viability Assays: The cytotoxic effects of this compound can be assessed against a panel of human cancer cell lines using standard assays such as MTT, MTS, or CellTiter-Glo.

-

Apoptosis Assays: Induction of apoptosis can be confirmed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

-

Cell Cycle Analysis: Flow cytometric analysis of DNA content after propidium iodide staining can be used to determine the effect of the compound on cell cycle distribution.

-

Kinase Inhibition Assays: The inhibitory activity of this compound against specific kinases, such as PI3K, can be evaluated using in vitro kinase assays.

-

Tubulin Polymerization Assay: The effect of the compound on tubulin polymerization can be measured using a commercially available fluorescence-based assay kit.

2. Antimicrobial Activity Evaluation:

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Enzyme Inhibition Assays: If a potential protein target is identified (e.g., PBP2a), the inhibitory activity of the compound can be assessed using purified enzyme assays.

-

Membrane Permeability Assays: The ability of the compound to disrupt microbial cell membranes can be investigated using assays that measure the leakage of intracellular components, such as the release of ATP or the uptake of fluorescent dyes like propidium iodide.

Conclusion

In the absence of direct experimental evidence, this technical guide provides a scientifically grounded prediction of the mechanism of action for this compound. Based on the established biological activities of structurally related chloroquinolines and isoquinolines, it is hypothesized that this compound may exert anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways and tubulin polymerization. Furthermore, it is predicted to have antimicrobial properties, potentially by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The proposed experimental protocols offer a roadmap for the systematic evaluation and validation of these predicted mechanisms. Further research into the synthesis and biological evaluation of this compound is warranted to explore its potential as a novel therapeutic agent.

References

- 1. WO2020044245A1 - Bioactive compound - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloroisoquinoline | High-Purity Research Chemical [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico ADME/Tox Profiling of Isoquinoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide outlines the principles and methodologies for the in silico AD-ME/Tox profiling of isoquinoline derivatives. While the prompt specified 1-Chloroisoquinolin-4-ol derivatives, a comprehensive search of publicly available scientific literature did not yield specific ADME/Tox data for this exact class of compounds. Therefore, this document utilizes data and methodologies from studies on structurally related isoquinoline and quinoline derivatives to provide a representative and illustrative technical overview of the profiling process.

Introduction: The Imperative of Early-Stage Profiling

In modern drug discovery, the failure of promising drug candidates in late-stage clinical trials due to poor pharmacokinetic properties or unforeseen toxicity is a primary driver of cost and inefficiency.[1][2] The principle of "fail early, fail cheap" has led to the widespread adoption of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) screening in the earliest phases of research.[2] In silico, or computational, methods are at the forefront of this shift, offering rapid, cost-effective alternatives to experimental testing that can screen virtual compounds even before their synthesis.[2][3]

Heterocyclic compounds, particularly those with isoquinoline and quinoline scaffolds, form the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial.[4][5][6] However, their development can be hampered by ADME/Tox liabilities. This guide provides a technical framework for applying computational tools to predict and analyze the ADME/Tox profiles of these important chemical classes.

The In Silico ADME/Tox Workflow

The computational profiling process follows a structured workflow, beginning with the chemical structure of a compound and culminating in a comprehensive risk assessment. This allows researchers to prioritize candidates, identify potential liabilities, and guide the design of molecules with more favorable drug-like properties.

Experimental and Computational Protocols

A variety of computational methods are employed to predict ADME/Tox properties. These models are built from large datasets of experimental results and use molecular descriptors to correlate a compound's structure with its biological behavior.

Common Methodologies:

-

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR): These are regression or classification models that relate quantitative molecular descriptors to the activity or toxicity of a set of compounds.[7] Descriptors can include physicochemical properties (e.g., logP), 3D-MoRSE descriptors, and Petitjean 3D indices.[7] The goal is to create a statistically robust model that can predict the properties of new, untested compounds.[8][9]

-

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger target, such as a metabolic enzyme (e.g., Cytochrome P450) or a toxicity-related protein (e.g., hERG channel).[10] Docking studies help elucidate potential drug-target interactions that can lead to adverse effects or metabolic clearance.[11]

-

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a specific biological activity or toxicity endpoint. It is used to screen large libraries of compounds for potential hits or liabilities.

-

Rule-Based Filters: These are sets of empirical rules derived from the analysis of known drugs. The most famous is Lipinski's "Rule of 5," which predicts that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bond donors/acceptors.[3] Other rulesets like Veber's and Egan's are also commonly used.[12]

Commonly Used Software and Web Tools:

Several platforms integrate these methodologies to provide user-friendly ADME/Tox predictions.

-

Commercial Software: Discovery Studio, QikProp, and KnowItAll® ADME/Tox solutions are examples of comprehensive commercial packages used in industry.[8][13]

-

Free Web Servers: Tools like SwissADME and admetSAR are widely accessible and provide robust predictions for a range of properties, making them invaluable for academic research.[10][14] They can predict parameters from physicochemical properties to specific toxicities like the AMES test.[14]

In Silico ADME Profile of Isoquinoline Analogs

The ADME profile determines the bioavailability and exposure of a drug at its target site. Key parameters are predicted computationally to guide compound selection. The interplay between these factors is crucial for a drug's success.

Table 1: Predicted ADME Properties of Representative Isoquinoline & Quinoline Derivatives

This table summarizes predicted ADME data for various isoquinoline and quinoline analogs, based on findings from multiple in silico studies.[15][16]

| Parameter | Predicted Value/Class | Method/Tool | Significance in Drug Development |

| Absorption | |||

| GI Absorption | High | SwissADME[15] | Indicates good potential for oral bioavailability. |

| Human Intestinal Absorption (HIA) | > 90% | PreADMET[17] | High percentage suggests efficient uptake from the gut. |

| Caco-2 Permeability | Moderate to High | admetSAR[14] | Predicts the rate of drug transport across the intestinal wall. |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeant | Yes / No (Varies) | SwissADME[15] | Critical for CNS targets; non-permeation is desired for peripherally acting drugs. |

| P-glycoprotein (P-gp) Substrate | No | SwissADME[15] | Non-substrates are less likely to be removed by efflux pumps, increasing bioavailability. |

| Metabolism | |||

| CYP1A2 Inhibitor | Yes / No (Varies) | SwissADME[15] | Inhibition can lead to drug-drug interactions by altering the metabolism of other drugs. |

| CYP2C9 Inhibitor | No | SwissADME[15] | Low potential for interaction with drugs metabolized by this key enzyme (e.g., warfarin). |

| CYP2D6 Inhibitor | Yes / No (Varies) | SwissADME[15] | Potential for interaction with many antidepressants, beta-blockers, and opioids. |

| CYP3A4 Inhibitor | No | SwissADME[15] | Low potential for interaction with over 50% of drugs on the market. |

| Excretion | |||

| Water Solubility (logS) | -4.3 to -5.2 | Silicos-IT (SwissADME)[16] | Affects absorption and formulation; values in this range indicate poor to moderate solubility. |

| Skin Permeation (logKp) | -5.8 to -8.7 cm/s | SwissADME[15] | Relevant for topical delivery; more negative values indicate lower skin penetration. |

In Silico Toxicity Profile of Isoquinoline Analogs

Toxicity prediction is a critical component of in silico profiling, helping to flag compounds that may cause adverse effects. Early identification of potential liabilities such as mutagenicity, cardiotoxicity, or hepatotoxicity is essential.

Table 2: Predicted Toxicity Endpoints of Representative Isoquinoline & Quinoline Derivatives

This table summarizes predicted toxicity data for various isoquinoline and quinoline analogs, based on findings from multiple in silico studies.[7][18]

| Parameter | Predicted Value/Class | Method/Tool | Significance in Drug Development |

| Genotoxicity | |||

| AMES Mutagenicity | Non-mutagenic | admetSAR[14] | Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. |

| Cardiotoxicity | |||

| hERG Inhibition | Positive / Negative | QSAR Models[13] | Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiac arrhythmias. |

| Systemic Toxicity | |||

| Hepatotoxicity | Potentially Hepatotoxic | TOPKAT[18] | Predicts the potential for drug-induced liver injury, a common reason for drug withdrawal. |

| Cytotoxicity (IC₅₀) | 1.23 µM - 22.70 µM | QSAR[7] | Measures the concentration at which a compound is toxic to cells (e.g., HepG2, MOLT-3).[7] |

| Oral Rat Acute Toxicity (LD₅₀) | High LD₅₀ values | QSTR / TOPKAT[8] | Estimates the lethal dose in 50% of a test population, indicating the level of acute toxicity. |

| Carcinogenicity | Non-carcinogenic | TOPKAT[8] | Predicts the long-term potential of a compound to cause cancer. |

Conclusion

In silico ADME/Tox profiling is an indispensable tool in the modern drug discovery pipeline. For scaffolds like isoquinoline and its derivatives, these computational models provide critical insights into potential pharmacokinetic and toxicological liabilities long before significant resources are invested. By integrating QSAR, molecular docking, and rule-based systems, researchers can build a comprehensive profile to guide lead optimization, prioritize candidates for synthesis and in vitro testing, and ultimately increase the probability of success in developing safe and effective medicines. The continued development and validation of these in silico models will further enhance their predictive power, accelerating the journey from chemical structure to clinical candidate.

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eijppr.com [eijppr.com]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Quantum Chemical Blueprint of 1-Chloroisoquinoline: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies performed on 1-chloroisoquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The document details the synthesis, spectroscopic characterization, and in-depth computational analysis of its molecular structure and electronic properties. By bridging theoretical calculations with experimental data, this guide aims to offer a deeper understanding of 1-chloroisoquinoline's reactivity and potential for molecular design.

Synthesis and Characterization

The primary route for synthesizing 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[1][2] This method is reliable and provides a high yield of the target compound.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline

A detailed protocol for the synthesis of 1-chloroisoquinoline is outlined below, based on established laboratory procedures.[1][2]

-

Reaction Setup: Isoquinoline-N-oxide (20.0 g) is placed in a reaction vessel. Under ice bath cooling, phosphoryl chloride (200 mL) is added dropwise to manage the exothermic reaction.[1]

-

Reaction Conditions: Following the addition, the mixture is heated to 105 °C and refluxed overnight to ensure the reaction proceeds to completion.[1]

-

Work-up: Excess phosphoryl chloride is removed by distillation under reduced pressure. The remaining residue is then carefully quenched with ice water and extracted with dichloromethane.[1]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether as the eluent.[1]

-

Yield and Characterization: This procedure typically affords 1-chloroisoquinoline as a solid product with a yield of approximately 85%.[1] The structure is confirmed through spectroscopic methods. 1H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), and 7.80-7.84 (m, 1H). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 164.0.[1][2] HPLC analysis indicates a purity of around 96.0%.[1]

Spectroscopic and Quantum Chemical Analysis

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in understanding the structural and electronic properties of 1-chloroisoquinoline. These theoretical findings are validated by experimental spectroscopic data.

Computational Workflow

The theoretical investigation of a molecule like 1-chloroisoquinoline follows a structured workflow. This process begins with defining the molecular structure and progresses through various computational steps to predict its properties, which are then compared with experimental results.

Molecular Geometry

The equilibrium geometry of 1-chloroisoquinoline has been optimized using DFT calculations, typically with the B3LYP functional and a 6-31+G(d,p) basis set.[3] These calculations provide precise values for bond lengths and bond angles, which are essential for understanding the molecule's three-dimensional structure. While the complete, experimentally verified crystallographic data is not available in the cited literature, theoretical parameters serve as a reliable model for the molecular structure.

Table 1: Selected Optimized Geometrical Parameters for 1-Chloroisoquinoline (Illustrative) Note: This table is illustrative. Specific calculated values from primary literature were not fully available in the search results.

| Parameter | Atom Pair/Triplet | Calculated Value (DFT/B3LYP) |

| Bond Length (Å) | C1-Cl | ~ 1.74 |

| C1-N2 | ~ 1.31 | |

| N2-C9 | ~ 1.37 | |

| C-C (Aromatic) | 1.39 - 1.42 | |

| C-H (Aromatic) | ~ 1.08 | |

| **Bond Angle (°) ** | Cl-C1-N2 | ~ 115.8 |

| Cl-C1-C8 | ~ 124.5 | |

| C1-N2-C9 | ~ 117.5 |

Vibrational Spectroscopy

Experimental FT-IR and FT-Raman spectra of 1-chloroisoquinoline have been recorded in the 4000-50 cm⁻¹ and 3500-50 cm⁻¹ regions, respectively.[4][5] The vibrational modes identified experimentally are assigned with the aid of normal coordinate analysis and Potential Energy Distribution (PED) calculations derived from DFT. This combined approach allows for a detailed interpretation of the vibrational spectrum.

A key vibrational mode for this molecule is the C-Cl stretch, which has been experimentally identified at 674 cm⁻¹ in the FT-IR spectrum and 675 cm⁻¹ in the FT-Raman spectrum.[4] Theoretical calculations support these assignments.

Table 2: Key Vibrational Frequencies and Assignments for 1-Chloroisoquinoline Note: This table summarizes key findings. A complete list of all 51 fundamental modes was not available in the search results.

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (Scaled) | Assignment (PED %) |

| ~3060 | ~3060 | ~3055 | C-H stretching |

| ~1620 | ~1625 | ~1615 | C=C stretching (ring) |

| ~1580 | ~1585 | ~1575 | C=N stretching (ring) |

| 674 | 675 | ~670 | ν(C-Cl) stretching [4] |

| ~850 | ~855 | ~845 | C-H out-of-plane bending |

| ~500 | ~505 | ~495 | Ring deformation |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[3] For 1-chloroisoquinoline, these properties have been investigated using the B3LYP method.[3] A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.

Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative) Note: Specific energy values for 1-chloroisoquinoline were not available in the search results. The values presented are representative for similar heterocyclic compounds.

| Property | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | ~ -6.8 |

| LUMO Energy | ELUMO | - | ~ -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.3 |

| Ionization Potential | IP | -EHOMO | ~ 6.8 |

| Electron Affinity | EA | -ELUMO | ~ 1.5 |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.65 |

| Electronegativity | χ | (IP + EA) / 2 | ~ 4.15 |

Conclusion and Applications

The quantum chemical analysis of 1-chloroisoquinoline, supported by experimental synthesis and spectroscopy, provides a robust framework for understanding its fundamental properties. The calculated molecular geometry, vibrational modes, and electronic characteristics are in good agreement with experimental observations. This detailed understanding of the molecule's structure and reactivity is invaluable for its application in drug development, where it serves as a key intermediate, and in the design of novel materials with specific electronic properties. The computational methods outlined in this guide serve as a powerful tool for predicting the behavior of substituted isoquinolines, thereby accelerating the discovery and development of new chemical entities.

References

The Chloroquinoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. For decades, this heterocyclic system has been a cornerstone in the fight against malaria and has since demonstrated a remarkable polypharmacology, with significant potential in anticancer, antiviral, and anti-inflammatory therapies. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of chloroquinoline derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile framework. We will delve into the critical structural modifications that govern biological activity, present detailed experimental protocols for synthesis and evaluation, and visualize key molecular pathways and experimental workflows.

Structure-Activity Relationship of Chloroquinoline Derivatives

The biological activity of chloroquinoline derivatives is profoundly influenced by substitutions at various positions on the quinoline ring and modifications of the side chain at the 4-amino position. The following sections and tables summarize the key SAR findings for antimalarial and anticancer activities.

Antimalarial Activity